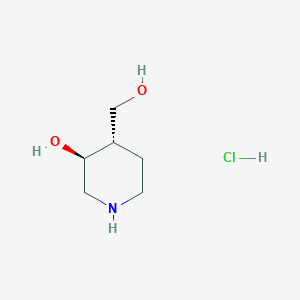
(3R,4R)-rel-3-Hydroxy-4-piperidinemethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-rel-3-Hydroxy-4-piperidinemethanol hydrochloride: is a chemical compound that belongs to the class of amino alcohols. It is characterized by the presence of both amino and hydroxyl functional groups within its molecular structure. This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol hydrochloride typically involves the hydroxylation of piperidine derivatives. One common method includes the use of proline hydroxylase enzymes, which convert free L-proline to trans-3-hydroxy-L-proline . This process requires specific conditions such as the presence of α-ketoglutarate, ascorbate, and dithiothreitol, with ferrous iron acting as a catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar enzymatic processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products: The major products formed from these reactions include various piperidine derivatives, which can be further utilized in pharmaceutical and chemical industries.
Scientific Research Applications
Chemistry: In chemistry, (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It is also used in the study of amino acid metabolism and protein synthesis .
Medicine: Medically, this compound is investigated for its potential therapeutic applications, including its role in the synthesis of pharmaceutical drugs. It has shown promise in the development of treatments for various diseases .
Industry: Industrially, this compound is used in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable in the manufacturing of specialty chemicals .
Mechanism of Action
The mechanism of action of (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol hydrochloride involves its interaction with specific enzymes and receptors in biological systems. The hydroxylation process, facilitated by proline hydroxylase enzymes, plays a crucial role in its activity. This compound can modulate various biochemical pathways, including those involved in collagen synthesis and cellular signaling .
Comparison with Similar Compounds
trans-4-Hydroxy-L-proline: Another hydroxylated derivative of proline, commonly found in collagen.
cis-4-Hydroxy-D-proline: A stereoisomer of trans-4-Hydroxy-L-proline with different biological properties.
Uniqueness: (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol hydrochloride is unique due to its specific hydroxylation pattern and its ability to participate in a wide range of chemical reactions. Its distinct structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use .
Properties
IUPAC Name |
(3S,4S)-4-(hydroxymethyl)piperidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c8-4-5-1-2-7-3-6(5)9;/h5-9H,1-4H2;1H/t5-,6+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOSFSLEEORCKE-RIHPBJNCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1CO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1CO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate](/img/structure/B8059555.png)






![Methyl 4-(2-chloropyrimidin-4-yl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B8059612.png)
![Tert-butyl 3-(aminomethyl)spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-carboxylate](/img/structure/B8059613.png)


![2-[4-tert-butyl-1-(3-oxo-1H-isoindol-2-yl)cyclohexyl]acetic acid](/img/structure/B8059625.png)

